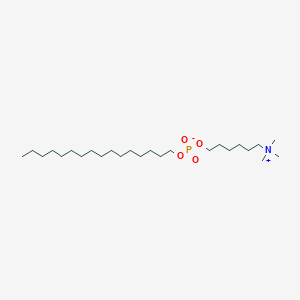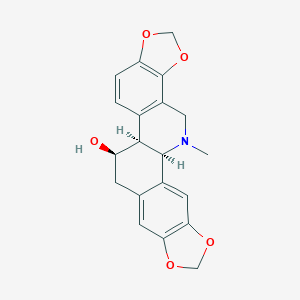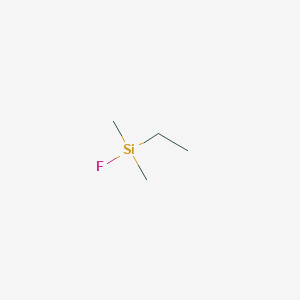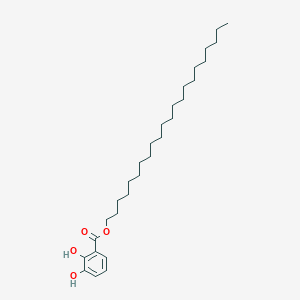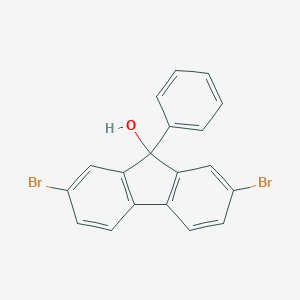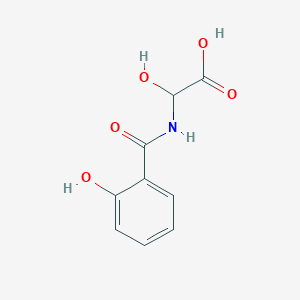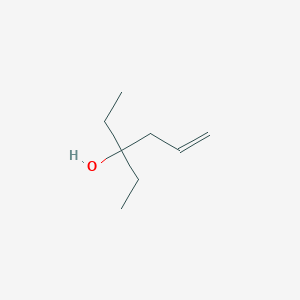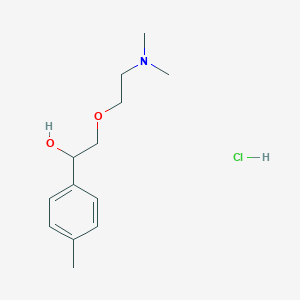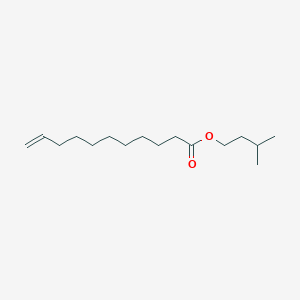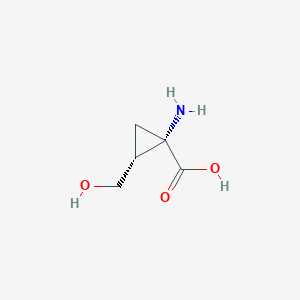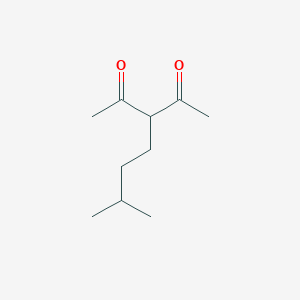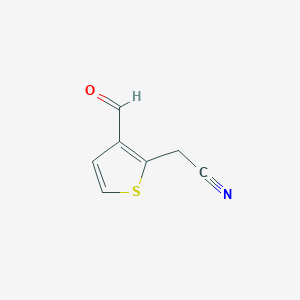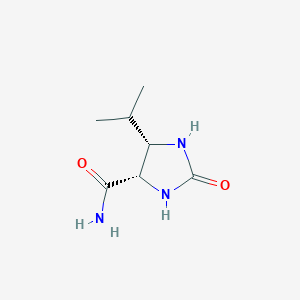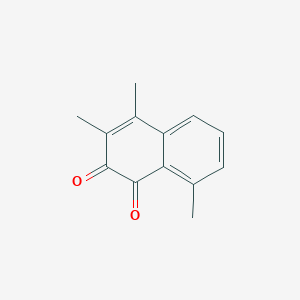
3,4,8-Trimethylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-Trimethylnaphthalene-1,2-dione, also known as TMNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMNQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C.
Mecanismo De Acción
The mechanism of action of 3,4,8-Trimethylnaphthalene-1,2-dione is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress in cells. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
3,4,8-Trimethylnaphthalene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect cells from oxidative damage induced by hydrogen peroxide and other oxidizing agents. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect against liver damage induced by alcohol and other toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative damage during experimental procedures. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. One limitation of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are several potential future directions for research on 3,4,8-Trimethylnaphthalene-1,2-dione. One area of interest is the development of new drugs based on the antioxidant properties of 3,4,8-Trimethylnaphthalene-1,2-dione. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione could be used as a building block for the synthesis of new materials with unique properties. Further studies could also explore the potential of 3,4,8-Trimethylnaphthalene-1,2-dione as a therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
3,4,8-Trimethylnaphthalene-1,2-dione can be synthesized through a multi-step process starting from 1,4-naphthoquinone. The first step involves the addition of two methyl groups to the naphthalene ring using a Friedel-Crafts alkylation reaction. The resulting product is then oxidized using a mild oxidizing agent to form the final product, 3,4,8-Trimethylnaphthalene-1,2-dione.
Aplicaciones Científicas De Investigación
3,4,8-Trimethylnaphthalene-1,2-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to exhibit strong antioxidant properties, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been used as a building block for the synthesis of novel organic materials, such as conducting polymers and dyes.
Propiedades
Número CAS |
135467-67-3 |
|---|---|
Nombre del producto |
3,4,8-Trimethylnaphthalene-1,2-dione |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
Clave InChI |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Sinónimos |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



